

Definitive Technical Guide: PD-1/PD-L1-IN-NP19 Signaling Pathway Modulation

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Compound of Interest

Compound Name: PD-1/PD-L1-IN-NP19

Cat. No.: B10823503

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Executive Summary

The modulation of the PD-1/PD-L1 axis remains a cornerstone of modern immuno-oncology. While monoclonal antibodies (mAbs) like pembrolizumab and atezolizumab have validated this target, small molecule inhibitors offer distinct advantages, including improved tumor penetration, oral bioavailability, and tunable pharmacokinetics.

PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19) represents a high-potency, small-molecule inhibitor belonging to the resorcinol dibenzyl ether class. Unlike mAbs that sterically block the interaction surface, NP19 operates via a distinct mechanism: PD-L1 dimerization. This guide provides a rigorous technical analysis of NP19, detailing its molecular mechanism, downstream signaling effects, and validated experimental protocols for researchers assessing this compound.

Key Pharmacological Parameters

Parameter	Value	Context
Target	PD-L1 (Programmed Death-Ligand 1)	Induces non-functional dimerization
IC50 (Human)	12.5 nM	HTRF Protein-Protein Interaction Assay
IC50 (Mouse)	> 1,000 nM	Low cross-reactivity due to sequence divergence
EC50 (Cellular)	~3.0 μ M	IFN- γ induction in Hep3B/T-cell co-culture
Bioavailability	F = 5% (Rat)	Optimization required for oral delivery
Chemical Class	Resorcinol Dibenzyl Ether	Lipophilic core targeting the PD-L1 hydrophobic pocket

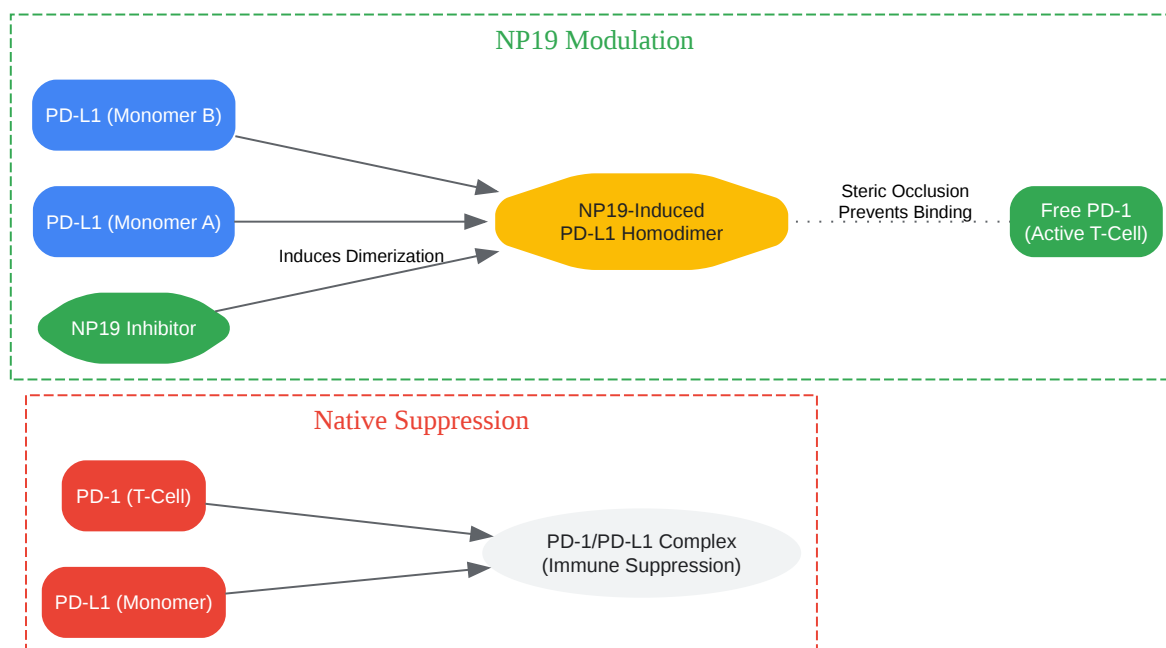
Molecular Mechanism of Action[2][3][4][5]

The Dimerization Paradigm

NP19 does not merely occupy the PD-1 binding site on a monomeric PD-L1. Instead, it acts as a "molecular glue" that induces the formation of a PD-L1 homodimer. This sequestration sterically occludes the PD-1 interaction surface, preventing the immune checkpoint engagement.

- **Binding Pocket:** NP19 binds to the hydrophobic pocket of PD-L1, interacting with residues Tyr56, Asp122, and Lys124.
- **Stoichiometry:** 1 Molecule of NP19 binds to 2 Molecules of PD-L1 (2:1 Protein:Ligand ratio).
- **Thermodynamics:** The dimerization creates a highly stable, energetically favorable complex that effectively removes available PD-L1 from the cell surface inventory available for PD-1 binding.

Visualization: Mechanism of Blockade



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Figure 1: Comparative mechanism of native PD-1/PD-L1 suppression versus NP19-mediated PD-L1 dimerization and sequestration.

Signaling Pathway Modulation

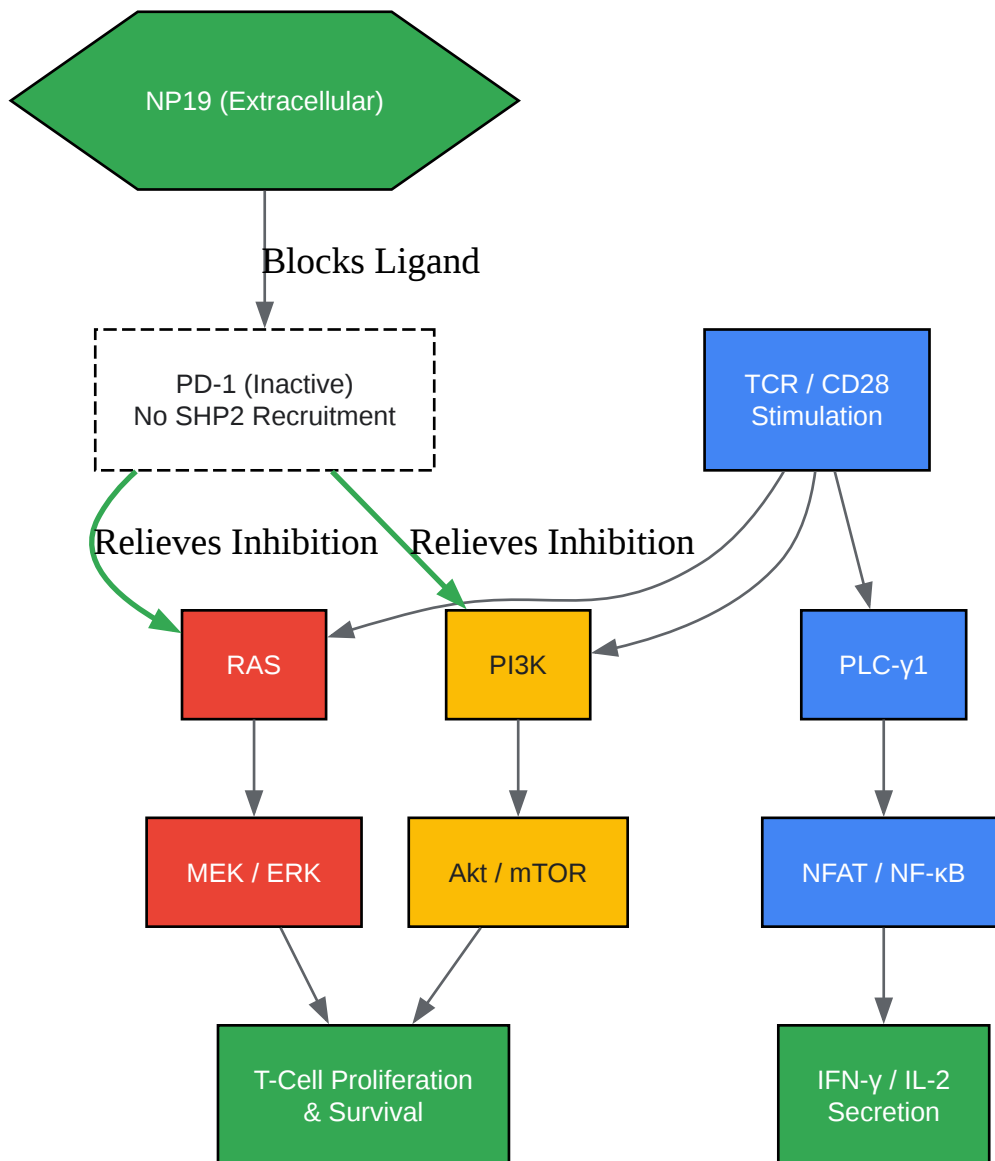
The primary function of NP19 is to restore T-cell effector function by preventing the PD-1-mediated recruitment of SHP2 (Src homology region 2 domain-containing phosphatase-2).

The Restoration Cascade

- Blockade: NP19 sequesters PD-L1 on the tumor cell.
- Prevention: PD-1 on the T-cell remains unbound (ligand-free).
- ITSM/ITIM Motifs: Tyrosine motifs on the PD-1 cytoplasmic tail remain unphosphorylated.

- SHP2 Exclusion: SHP2 is not recruited to the membrane.
- Signal Propagation: TCR signaling proceeds unchecked, leading to:
 - PI3K/Akt Pathway: Cell survival and glycolysis.
 - RAS/MEK/ERK Pathway: Proliferation and transcriptional activation (AP-1).
 - NFAT Activation: Cytokine production (IFN- γ , IL-2).

Visualization: Intracellular Signaling Restoration



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Figure 2: Restoration of TCR downstream signaling (PI3K/Akt and RAS/MEK) following NP19-mediated checkpoint blockade.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize Homogeneous Time-Resolved Fluorescence (HTRF) for biochemical validation and a T-Cell Co-Culture system for functional validation.

Protocol A: HTRF PD-1/PD-L1 Binding Assay

Purpose: To determine the IC50 of NP19 against the human PD-1/PD-L1 interaction.

Materials:

- Recombinant Human PD-L1 (His-tagged).
- Recombinant Human PD-1 (Fc-tagged).
- Anti-His-Tb cryptate (Donor).
- Anti-Human IgG-d2 (Acceptor).
- Assay Buffer: PBS, 0.1% BSA, 0.5M KF.
- NP19 Stock (10 mM in DMSO).

Workflow:

- Preparation: Dilute NP19 in Assay Buffer to 4x final concentration (serial dilutions).
- Incubation 1: Add 5 μ L of NP19 + 5 μ L of Human PD-L1-His (Final conc: 10 nM) to a 384-well low-volume plate. Incubate for 15 mins at RT. Rationale: Allows NP19 to induce PD-L1 dimerization before PD-1 is introduced.
- Addition: Add 5 μ L of Human PD-1-Fc (Final conc: 50 nM).
- Incubation 2: Incubate for 60 mins at RT.

- Detection: Add 5 μ L of Anti-His-Tb / Anti-hIgG-d2 pre-mix.
- Read: Incubate 60 mins (RT) and read on an HTRF-compatible reader (Ex: 337 nm, Em: 665/620 nm).

Data Analysis: Calculate the HTRF Ratio ($665/620 * 10^4$). Plot % Inhibition vs. Log[NP19].
Expected IC50: ~12.5 nM.

Protocol B: Functional T-Cell Co-Culture Assay

Purpose: To validate the restoration of IFN- γ secretion in a tumor microenvironment model.

Cell Lines:

- Target: Hep3B cells (overexpressing hPD-L1).[1][2]
- Effector: Jurkat T-cells (inducible NFAT-Luciferase) or Primary CD3+ T-cells.

Workflow:

- Seeding: Seed Hep3B/hPD-L1 cells (10,000 cells/well) in a 96-well plate. Allow adherence overnight.
- Treatment: Add NP19 (Serial dilution: 0.1 μ M – 10 μ M) to wells.
- Co-Culture: Add Anti-CD3/CD28 activated T-cells (50,000 cells/well). Ratio 5:1 (Effector:Target).
- Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.
- Readout: Collect supernatant. Quantify IFN- γ using ELISA or AlphaLISA.

Success Criteria: Dose-dependent increase in IFN- γ with an EC50 of ~3 μ M.[1]

In Vivo Translation & Pharmacokinetics

While NP19 shows high potency in vitro, its in vivo application requires careful consideration of species specificity and formulation.

Species Specificity Warning

NP19 is highly selective for Human PD-L1.

- Human IC50: 12.5 nM[3][1][2][4][5]
- Mouse IC50: > 1,000 nM
- Implication: Efficacy studies in standard syngeneic mouse models (e.g., wild-type MC38 or CT26) will yield false negatives.
- Solution: You MUST use humanized PD-L1 knock-in mice (hPD-L1 KI) or immunodeficient mice engrafted with human tumors and human PBMCs (Humanized Mouse Models).

Pharmacokinetic Profile (Rat, 1 mg/kg IV)

Parameter	Value	Interpretation
t _{1/2} (Half-life)	1.5 ± 0.5 h	Short half-life suggests need for BID dosing or formulation enhancement.
CL (Clearance)	0.9 ± 0.2 L/h/kg	Moderate clearance.[3][4]
V _{ss} (Distribution)	2.1 ± 0.5 L/kg	Good tissue distribution; penetrates tumor microenvironment.

References

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